3-Propylpiperidine

Beschreibung

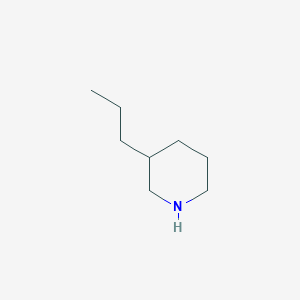

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929232 | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-14-0 | |

| Record name | Piperidine, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Propylpiperidine: Chemical Properties, Structure, and Synthetic Methodologies for Drug Development

This technical guide provides a comprehensive overview of 3-propylpiperidine, a saturated heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its substituted derivatives, such as 3-propylpiperidine, is crucial for the rational design of novel therapeutics.[1][2] This document delves into the core chemical properties, stereochemistry, spectroscopic signatures, and synthetic pathways of 3-propylpiperidine, offering field-proven insights to guide its application in research and development.

Structural Elucidation and Stereochemical Complexity

3-Propylpiperidine is a derivative of piperidine with a propyl group attached to the third carbon atom of the ring. Its chemical formula is C₈H₁₇N, and it has a molecular weight of approximately 127.23 g/mol .[3] The presence of a chiral center at the C3 position means that 3-propylpiperidine exists as a pair of enantiomers, (R)-3-propylpiperidine and (S)-3-propylpiperidine.

The stereochemistry of 3-propylpiperidine is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. The differential binding of enantiomers to chiral biological targets such as receptors and enzymes can lead to significant variations in efficacy and side effects. For instance, the enantiomers of the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) display distinct activities at dopamine receptors, with the (+)-enantiomer acting as an agonist and the (-)-enantiomer as an antagonist at postsynaptic receptors.[4]

The piperidine ring exists in a chair conformation, and the propyl substituent at the C3 position can adopt either an axial or equatorial orientation. The equatorial conformation is generally more stable due to reduced steric hindrance.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 3-propylpiperidine is essential for its handling, formulation, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [3] |

| Molecular Weight | 127.23 g/mol | [3] |

| CAS Number | 13603-14-0 | [3] |

| Boiling Point | Not specified | |

| Solubility | Miscible with water and alcohol; soluble in ether, acetone, benzene, and chloroform. | [5] |

| logP (octanol/water) | 2.0 (predicted) | [6] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 3-propylpiperidine is expected to show characteristic signals for the propyl group and the piperidine ring protons. The methyl protons of the propyl group would appear as a triplet around 0.9 ppm. The methylene protons of the propyl group would appear as multiplets in the range of 1.2-1.6 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 1.0-3.0 ppm, with the protons on the carbons adjacent to the nitrogen atom (C2 and C6) appearing at the downfield end of this range.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon of the propyl group is expected to resonate at approximately 14 ppm. The methylene carbons of the propyl group and the C4 and C5 carbons of the piperidine ring would appear in the 20-40 ppm range. The carbons adjacent to the nitrogen (C2 and C6) and the substituted carbon (C3) would be found further downfield, typically in the 45-60 ppm range.[7][8]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of 3-propylpiperidine would be characterized by C-H stretching vibrations of the alkyl groups in the 2850-2960 cm⁻¹ region. An N-H stretching band for the secondary amine would be observed around 3300-3500 cm⁻¹, which may be broad due to hydrogen bonding. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (Predicted): In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 127. The fragmentation pattern would likely involve the loss of the propyl group, leading to a significant peak at m/z 84. Further fragmentation of the piperidine ring would also be expected.[6]

Synthetic Methodologies

The synthesis of 3-substituted piperidines is a well-established area of organic chemistry, with several reliable methods available. The most common and industrially scalable approach for the synthesis of 3-propylpiperidine is the catalytic hydrogenation of 3-propylpyridine.

Caption: General workflow for the synthesis of 3-propylpiperidine via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Propylpyridine

This protocol is a generalized procedure based on established methods for the hydrogenation of substituted pyridines.[9][10]

Materials:

-

3-Propylpyridine

-

Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

-

Glacial acetic acid or ethanol

-

High-pressure hydrogenation vessel (autoclave)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 3-propylpyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by GC-MS or TLC).

-

Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralization and Extraction: If an acidic solvent was used, neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-propylpiperidine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Platinum and rhodium catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the reaction conditions and selectivity.

-

Solvent: Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can facilitate the reduction. Alcohols are also commonly used as they are good solvents for both the substrate and hydrogen.

-

Pressure: High pressure of hydrogen is necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.

Stereoselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure 3-propylpiperidine is often required. This can be achieved through various stereoselective synthetic strategies, including the use of chiral catalysts or chiral auxiliaries. One promising approach involves the asymmetric hydrogenation of a suitable prochiral precursor.[11]

Applications in Drug Development and Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a wide range of approved drugs.[3][12] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The 3-propylpiperidine moiety, in particular, can serve as a key building block for introducing lipophilic character and specific steric bulk to a molecule, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

Derivatives of 3-propylpiperidine have been investigated for their activity in the central nervous system. For example, analogs of 3-phenylpiperidines have been synthesized and evaluated as dopamine autoreceptor agonists.[13] The propyl group in these compounds can influence their lipophilicity and ability to cross the blood-brain barrier.

Caption: Potential mechanism of action for a 3-propylpiperidine derivative acting as a dopamine receptor agonist.

The versatility of the 3-propylpiperidine scaffold allows for its incorporation into a wide range of molecular architectures to target various disease areas, including neurodegenerative disorders, psychiatric conditions, and pain management.[10]

Conclusion

3-Propylpiperidine is a valuable building block for the synthesis of novel drug candidates. Its chemical and physical properties, coupled with the stereochemical nuances of its chiral center, offer a rich platform for medicinal chemists to explore. The synthetic routes to 3-propylpiperidine, particularly the catalytic hydrogenation of 3-propylpyridine, are well-established and scalable. As the demand for more complex and three-dimensional drug molecules continues to grow, the strategic use of substituted piperidines like 3-propylpiperidine will undoubtedly play a crucial role in the future of drug discovery.

References

-

National Library of Medicine. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers : with particular reference to dopaminergic mechamisms in the central nervous system. [Link]

-

Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1–52. [Link]

-

NIST. 3-Propyl-piperidine. [Link]

-

PubChem. 3-Propylpiperidine. [Link]

- Google Patents.

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Steinhilber, D., & Schubert-Zsilavecz, M. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

-

Bolgova, Y., Emel'yanov, A. I., Trofimova, O. M., & Pozdnyakov, A. S. (2020). ¹H NMR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione (down) and 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione (2a) (up). ResearchGate. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

-

Sci-Hub. ChemInform Abstract: Stereoselective Synthesis of 3‐Hydroxy‐2,6‐dialkylpiperidines. [Link]

-

PubChemLite. 3-propylpiperidine (C8H17N). [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

-

NIST. Piperidine. [Link]

-

SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]

-

SciSpace. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. [Link]

-

Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482. [Link]

-

NIST. 2-N-propylpiperidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST. Piperidine, 4-propyl-. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

PubMed. 3-PPP Produces (+)-N-allylnormetazocine-like (SKF 10047) Discriminative Stimuli. [Link]

-

PubMed Central. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

AIR Unimi. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. [Link]

-

PubMed Central. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

-

AZoNetwork. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

PubChem. 2-Propylpiperidine. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Propylpiperidine | C8H17N | CID 114550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-N-propylpiperidine [webbook.nist.gov]

- 6. PubChemLite - 3-propylpiperidine (C8H17N) [pubchemlite.lcsb.uni.lu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]

- 13. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Propylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propylpiperidine, a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and explore detailed synthetic routes for its preparation. Furthermore, this guide presents an analysis of its spectroscopic data, crucial for its identification and characterization. We also discuss its applications in the pharmaceutical industry, highlighting its role as a key structural motif in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists working with 3-propylpiperidine, offering both theoretical insights and practical guidance.

Core Properties of 3-Propylpiperidine

3-Propylpiperidine is a substituted piperidine with a propyl group at the 3-position of the ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13603-14-0 | [1][2] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| IUPAC Name | 3-propylpiperidine | [1] |

| SMILES | CCCC1CCCNC1 | [1] |

| InChI Key | CRZUKKNUMNKBFJ-UHFFFAOYSA-N | [1] |

Synthesis of 3-Propylpiperidine: A Strategic Approach

The synthesis of 3-alkylpiperidines, including 3-propylpiperidine, is a topic of considerable interest in organic chemistry due to the prevalence of this scaffold in bioactive molecules. Several synthetic strategies can be employed, with the choice of route often depending on the desired scale, stereochemical control, and available starting materials.

One of the classical and effective methods for the synthesis of 3-propylpiperidine is a modification of the Gabriel synthesis . This approach involves the alkylation of a suitable phthalimide derivative followed by cyclization and deprotection to yield the desired piperidine ring.

Conceptual Workflow for the Synthesis of 3-Propylpiperidine via a Modified Gabriel Synthesis

Caption: A conceptual workflow for the synthesis of 3-propylpiperidine.

Step-by-Step Synthetic Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Gabriel synthesis and subsequent modifications for the preparation of 3-alkylpiperidines.

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide

-

In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add 1,3-dibromopropane in excess to the solution.

-

Heat the reaction mixture with stirring for several hours to facilitate the nucleophilic substitution.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure N-(3-bromopropyl)phthalimide.

Step 2: Alkylation of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the formation of the enolate, add 1-bromopropane and reflux the mixture to achieve alkylation.

-

Work up the reaction to isolate diethyl propylmalonate.

Step 3: Second Alkylation and Cyclization

-

Generate the enolate of diethyl propylmalonate using a strong base like sodium hydride in an anhydrous solvent.

-

Add the previously synthesized N-(3-bromopropyl)phthalimide to the enolate solution and heat to induce the second alkylation.

-

The resulting intermediate can then be subjected to acidic hydrolysis and decarboxylation to yield a δ-amino ketone, which can cyclize to a piperidone precursor.

Step 4: Reduction to 3-Propylpiperidine

-

The piperidone intermediate is then reduced to the corresponding piperidine. A common method is the Wolff-Kishner reduction (using hydrazine and a strong base) or Clemmensen reduction (using zinc amalgam and hydrochloric acid) to remove the carbonyl group.

-

Alternatively, the carbonyl group can be reduced to a hydroxyl group using a reducing agent like sodium borohydride, followed by dehydroxylation.

Spectroscopic Characterization

The structural elucidation of 3-propylpiperidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and complex multiplets for the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would appear at a higher chemical shift (downfield) compared to the other ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the propyl group and the five carbons of the piperidine ring. The carbons attached to the nitrogen (C2 and C6) will be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-propylpiperidine is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the propyl group and the piperidine ring.

-

N-H bend: A medium intensity band around 1590-1650 cm⁻¹.

-

C-N stretch: A medium absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of 3-propylpiperidine is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of the propyl group, leading to a significant peak at m/z = 84, corresponding to the piperidinyl cation. Further fragmentation of the piperidine ring would also be observed.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a propyl group at the 3-position can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.

Diagram of the Role of 3-Propylpiperidine in Drug Design

Caption: The role of the 3-propylpiperidine scaffold in drug design.

Examples of 3-Propylpiperidine in Medicinal Chemistry

-

Dopamine Reuptake Inhibitors: A notable example is 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine , a compound developed as a potent and selective dopamine reuptake inhibitor. It was investigated as a potential therapeutic agent for the treatment of cocaine addiction. The 3-propyl substituent plays a crucial role in its binding affinity and selectivity for the dopamine transporter.

-

Treatment of Narcolepsy: The compound 3-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine hydrochloride has been investigated for the treatment of narcolepsy. This highlights the potential of the 3-propylpiperidine moiety in developing drugs targeting the central nervous system.

The versatility of the 3-propylpiperidine scaffold allows for its incorporation into a diverse range of molecular architectures, making it a valuable building block for the discovery of new drugs targeting various diseases.

Safety and Handling

As with all chemicals, 3-propylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-Propylpiperidine is a valuable chemical entity with established importance in synthetic and medicinal chemistry. This guide has provided a detailed overview of its core properties, synthetic methodologies, spectroscopic characteristics, and applications in drug discovery. A thorough understanding of these aspects is essential for researchers and scientists aiming to leverage the unique properties of the 3-propylpiperidine scaffold in the design and development of novel chemical entities with therapeutic potential.

References

-

PubChem. 3-Propylpiperidine. National Center for Biotechnology Information. [Link]

-

NIST. 3-Propyl-piperidine. National Institute of Standards and Technology. [Link]

Sources

The Synthesis of 3-Propylpiperidine and its Derivatives: A Technical Guide for Drug Development Professionals

The 3-alkyl-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the pharmacological profile of a multitude of therapeutic agents.[1][2][3] Its presence within a molecule can significantly influence potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the primary synthetic strategies for constructing 3-propylpiperidine and its derivatives, with a focus on methodologies that offer high efficiency, stereocontrol, and scalability.

Strategic Approaches to the 3-Propylpiperidine Core

The synthesis of 3-propylpiperidine and its analogues can be broadly categorized into two main strategies: functionalization of a pre-existing pyridine or piperidine ring, and the de novo construction of the piperidine ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Catalytic Hydrogenation of 3-Propylpyridine: The Workhorse Approach

The catalytic hydrogenation of the corresponding pyridine derivative is arguably the most direct and economically viable route to saturated heterocycles like piperidines.[4] This dearomatization reaction is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

The selection of the catalyst is paramount for achieving high yields and minimizing side reactions. Noble metal catalysts such as platinum, rhodium, palladium, and ruthenium are highly effective for this transformation.[5] The reaction proceeds through a stepwise addition of hydrogen atoms to the pyridine ring, which is adsorbed onto the catalyst surface. This involves the formation of partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine before the final saturated piperidine is formed.[5]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Typical Reaction Time (h) | Key Advantages |

| Platinum(IV) oxide (PtO₂) | None | Acetic Acid | Room Temperature | 70 | 4-6 | High activity at low temperatures.[5] |

| Rhodium on Carbon (Rh/C) | Carbon | Ethanol/Acetic Acid | 40-50 | 5-50 | 12-16 | Excellent activity and selectivity.[5][6] |

| Ruthenium on Alumina (Ru/Al₂O₃) | Alumina | Water/Ethanol | 80-100 | 50-100 | 8-12 | Cost-effective, good for industrial scale. |

| Palladium on Carbon (Pd/C) | Carbon | Ethanol | 25-80 | 1-5 | 6-24 | Milder conditions, good functional group tolerance.[7] |

Experimental Protocol: Hydrogenation of 3-Propylpyridine using PtO₂

-

To a high-pressure reaction vessel, add 3-propylpyridine (1.0 g) and glacial acetic acid (10 mL).

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas three times to remove any air.

-

Pressurize the vessel with hydrogen gas to 70 bar.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite.

-

The filtrate is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-propylpiperidine.

Causality: The use of acetic acid as a solvent can activate the pyridine ring towards reduction by protonating the nitrogen atom, forming a pyridinium ion which is more readily hydrogenated.[8][9]

Stereoselective Synthesis: Accessing Chiral 3-Propylpiperidine Derivatives

Given the prevalence of chiral piperidine-containing drugs, enantioselective synthesis is of paramount importance.[10][11] A powerful three-step approach has been developed for the synthesis of enantioenriched 3-substituted piperidines, including those with a propyl group.[1][10][11]

This strategy involves:

-

Partial Reduction of Pyridine: The pyridine starting material is first partially reduced to a dihydropyridine derivative.

-

Rhodium-Catalyzed Asymmetric Carbometalation: This is the key stereochemistry-defining step where a rhodium complex with a chiral ligand catalyzes the addition of an organoboron reagent (e.g., propylboronic acid) to the dihydropyridine.[7][10]

-

Final Reduction: The resulting tetrahydropyridine is then reduced to the final chiral piperidine.[7][10]

Figure 1: Stereoselective Synthesis of 3-Propylpiperidine.

This method offers high enantioselectivity and functional group tolerance, making it a versatile tool for the synthesis of complex chiral piperidine derivatives.[10][11]

Alternative and Complementary Synthetic Routes

While catalytic hydrogenation is a dominant strategy, other methods provide valuable alternatives, particularly for accessing specific substitution patterns or avoiding certain functional group incompatibilities.

Grignard Reaction with 3-Halopyridines

The reaction of a Grignard reagent with a halopyridine is a classic C-C bond-forming reaction. For the synthesis of 3-propylpyridine (the precursor for hydrogenation), n-propylmagnesium bromide can be reacted with 3-bromopyridine.[6]

Experimental Protocol: Synthesis of 3-Propylpyridine via Grignard Reaction

-

To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of n-propylmagnesium bromide (1.1 equivalents) at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[6]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 3-propylpyridine.

Trustworthiness: It is crucial to use anhydrous solvents and maintain an inert atmosphere as Grignard reagents are highly reactive towards water and oxygen.[12] The slow addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction.

Cyclization of Acyclic Precursors

Constructing the piperidine ring from an acyclic precursor offers excellent control over the placement of substituents and the resulting stereochemistry.[1] Intramolecular reactions, such as aza-Michael additions or reductive aminations of dicarbonyl compounds, are powerful methods for this purpose.

Figure 2: General Strategy for Piperidine Synthesis via Cyclization.

This approach is particularly advantageous for the synthesis of polysubstituted piperidines where direct functionalization of the piperidine ring would be challenging.

Synthesis of 3-Propylpiperidine Derivatives

Once the 3-propylpiperidine core is synthesized, it can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

N-Alkylation and N-Acylation

The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily alkylated or acylated.

-

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a base such as potassium carbonate or triethylamine affords the corresponding N-alkylated derivatives.[13]

-

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

Table 2: Common N-Functionalization Reactions of 3-Propylpiperidine

| Reaction | Reagent | Base | Solvent | Product |

| N-Benzylation | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-3-propylpiperidine |

| N-Acetylation | Acetic anhydride | Triethylamine | Dichloromethane | 1-Acetyl-3-propylpiperidine |

| N-Sulfonylation | Tosyl chloride | Pyridine | Dichloromethane | 1-Tosyl-3-propylpiperidine |

Conclusion

The synthesis of 3-propylpiperidine and its derivatives is a well-established field with a diverse array of reliable methodologies. The choice of the optimal synthetic route depends on a careful consideration of factors such as the desired stereochemistry, substitution pattern, scalability, and cost-effectiveness. For the direct synthesis of racemic 3-propylpiperidine, catalytic hydrogenation of 3-propylpyridine remains the most efficient method. For accessing chiral derivatives, enantioselective methods, particularly those involving rhodium-catalyzed asymmetric reactions, are indispensable. A thorough understanding of these synthetic strategies is crucial for researchers and scientists in the field of drug development to efficiently access novel and potent therapeutic agents.

References

- Benchchem. (n.d.). Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes and Protocols.

- Wu, J., Tang, W., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- Smith, J. et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6253.

- ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines.

- National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- Semantic Scholar. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.

- Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in 3,3-Dipropylpiperidine Synthesis.

- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.

- Benchchem. (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.

- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.

- PubMed. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists.

- Google Patents. (n.d.). CN108017572A - (S)The preparation method of -3- hydroxy piperidines.

- Sci-Hub. (n.d.). ChemInform Abstract: Stereoselective Synthesis of 3‐Hydroxy‐2,6‐dialkylpiperidines.

- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

- RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Xingwei Li. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.

- Sci-Hub. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.

- ResearchGate. (2025). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Organic Syntheses. (n.d.). Procedure 8.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Alchem.Pharmtech. (n.d.). CAS 13603-14-0 | 3-Propylpiperidine.

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]

- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. 格氏試劑 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Propylpiperidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-propylpiperidine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectroscopic data in public databases, this document leverages established spectroscopic principles and comparative data from the parent compound, piperidine, and its alkyl-substituted analogues to provide an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of 3-propylpiperidine and related compounds.

Introduction

3-Propylpiperidine, with the chemical formula C₈H₁₇N, is a saturated heterocyclic compound featuring a piperidine ring substituted with a propyl group at the 3-position.[1] The precise characterization of its molecular structure is paramount for its application in various fields, including as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structural elucidation. This guide presents a detailed, predictive analysis of the key spectroscopic features of 3-propylpiperidine, offering a foundational dataset for researchers working with this compound.

The predictions herein are grounded in the well-established spectral characteristics of piperidine and the predictable effects of alkyl substitution on the piperidine ring.[2] By understanding the expected spectral signatures, researchers can more confidently identify 3-propylpiperidine, assess its purity, and interpret experimental data.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 3-propylpiperidine. The predictions are based on a thorough analysis of the molecular structure and comparison with known data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-propylpiperidine are discussed below.

The proton NMR spectrum of 3-propylpiperidine is expected to exhibit distinct signals for the protons on the piperidine ring and the propyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the local electronic environment of each proton. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Propylpiperidine

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| NH | 1.5 - 2.5 | Broad Singlet | 1H |

| C2-H (axial & equatorial) | 2.9 - 3.1 (eq), 2.4 - 2.6 (ax) | Multiplet | 2H |

| C6-H (axial & equatorial) | 2.9 - 3.1 (eq), 2.4 - 2.6 (ax) | Multiplet | 2H |

| C3-H | 1.6 - 1.8 | Multiplet | 1H |

| C4-H ₂ | 1.4 - 1.7 | Multiplet | 2H |

| C5-H ₂ | 1.2 - 1.5 | Multiplet | 2H |

| Propyl C1'-H ₂ | 1.2 - 1.4 | Multiplet | 2H |

| Propyl C2'-H ₂ | 1.3 - 1.5 | Sextet | 2H |

| Propyl C3'-H ₃ | 0.8 - 1.0 | Triplet | 3H |

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.

The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded due to the inductive effect of the nitrogen atom. The broadness of the N-H signal is a characteristic feature of amines and is due to quadrupole broadening and potential hydrogen exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the eight distinct carbon atoms of 3-propylpiperidine are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Propylpiperidine

| Carbon | Predicted Chemical Shift (δ) ppm |

| C2 | ~54 |

| C6 | ~47 |

| C3 | ~38 |

| C4 | ~32 |

| C5 | ~25 |

| Propyl C1' | ~36 |

| Propyl C2' | ~20 |

| Propyl C3' | ~14 |

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.

The carbons directly bonded to the nitrogen (C2 and C6) are expected to have the highest chemical shifts in the piperidine ring. The substitution of the propyl group at the C3 position will influence the chemical shifts of the neighboring carbons.

Experimental Protocols & Workflows

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like 3-propylpiperidine.

Caption: A logical workflow for the spectroscopic analysis of 3-propylpiperidine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-propylpiperidine are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 3-Propylpiperidine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend (methylene & methyl) | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine.[3] Strong C-H stretching absorptions between 2850 and 2960 cm⁻¹ are expected from the piperidine ring and the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-propylpiperidine (molar mass: 127.23 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 127.

The fragmentation of 3-propylpiperidine is likely to proceed through pathways common to alkyl-substituted piperidines, primarily involving cleavage alpha to the nitrogen atom and loss of the alkyl substituent. A proposed fragmentation pathway is illustrated below.

Caption: A simplified proposed fragmentation pathway for 3-propylpiperidine.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-Propylpiperidine

| m/z | Proposed Fragment |

| 127 | [C₈H₁₇N]⁺˙ (Molecular Ion) |

| 126 | [M-H]⁺ |

| 98 | [M - C₂H₅]⁺ |

| 84 | [M - C₃H₇]⁺ |

The base peak in the mass spectrum of many alkylpiperidines is often the result of the loss of the alkyl substituent.[4] Therefore, the fragment at m/z 84, corresponding to the loss of the propyl radical, is predicted to be a significant peak in the mass spectrum of 3-propylpiperidine.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-propylpiperidine. By leveraging established spectroscopic principles and data from analogous compounds, this guide offers a robust framework for the identification and characterization of this important heterocyclic amine. The presented data and workflows are intended to assist researchers in their experimental design, data interpretation, and overall understanding of the spectroscopic properties of 3-propylpiperidine. While predictive in nature, this information serves as a valuable starting point for experimental verification and further research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 114550, 3-Propylpiperidine. [Link]. Accessed January 13, 2026.

-

Wikipedia. Piperidine. [Link]. Accessed January 13, 2026.

-

National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]. Accessed January 13, 2026.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]. Accessed January 13, 2026.

-

Daasch, L. W. High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry. [Link]. Accessed January 13, 2026.

-

National Institute of Standards and Technology. Piperidine, 4-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]. Accessed January 13, 2026.

-

Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]. Accessed January 13, 2026.

-

SpectraBase. Piperidine hydrochloride. [Link]. Accessed January 13, 2026.

-

National Institute of Standards and Technology. 3-Propyl-piperidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]. Accessed January 13, 2026.

Sources

Pharmacological profile of 3-Propylpiperidine

An In-depth Technical Guide to the Pharmacological Profile of the 3-Propylpiperidine Scaffold

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and physicochemical properties allow for precise tuning of drug candidates to achieve desired pharmacokinetic and pharmacodynamic profiles. This guide delves into the pharmacological landscape of the 3-propylpiperidine moiety. Crucially, published research on the unsubstituted 3-propylpiperidine molecule is exceptionally scarce.[3] Therefore, this document provides a comprehensive analysis of key, well-characterized derivatives that incorporate the 3-propylpiperidine scaffold. By examining these derivatives, we elucidate the significant modulatory effects the 3-propylpiperidine core imparts on various biological targets, primarily within the dopaminergic, sigma, and histaminergic systems. This guide synthesizes data from seminal research to provide drug development professionals with a foundational understanding of the structure-activity relationships, mechanisms of action, and experimental considerations for this important chemical class.

Chemical Identity and Synthesis Overview

3-Propylpiperidine is a saturated heterocyclic compound with the molecular formula C₈H₁₇N. Its structure consists of a piperidine ring substituted with a propyl group at the 3-position.

Table 1: Physicochemical Properties of 3-Propylpiperidine

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | PubChem |

| Molecular Weight | 127.23 g/mol | PubChem |

| IUPAC Name | 3-propylpiperidine | PubChem |

| CAS Number | 13603-14-0 | PubChem |

| Boiling Point | 173-175 °C (estimated) | Cheméo[4] |

| LogP (Octanol/Water) | 2.5 (estimated) | Cheméo[4] |

The synthesis of 3-alkylated piperidines can be achieved through various routes, including the reduction of substituted pyridines or via multi-step procedures starting from chiral precursors like L-glutamic acid.[5] A common strategy involves the regioselective alkylation of a protected piperidine precursor.

Caption: Generalized workflow for the synthesis of 3-alkylated piperidines.

Pharmacodynamics and Mechanism of Action

The true pharmacological value of the 3-propylpiperidine scaffold is revealed through its incorporation into more complex molecules. The specific substitution pattern on both the piperidine nitrogen and other ring positions dictates receptor affinity and functional activity.

Modulation of the Dopaminergic System

The 3-propylpiperidine framework is a key feature in several potent and selective dopaminergic ligands.

-

Dopamine D₂ Autoreceptor Agonism: The prototypical derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) , is a well-studied compound that acts as a selective agonist at dopamine D₂ autoreceptors.[6] These presynaptic receptors regulate the synthesis and release of dopamine. Agonism at these sites leads to a reduction in dopaminergic neurotransmission, a mechanism explored for potential antipsychotic effects. The 3-hydroxyphenyl group and the N-propyl chain are considered indispensable for this high potency and selectivity.[6]

Caption: Simplified signaling of a D₂ autoreceptor agonist like 3-PPP.

-

Dopamine D₄ Receptor Selectivity: Further substitution on the phenyl ring of N-propyl-3-phenylpiperidines can shift selectivity towards other dopamine receptor subtypes. For instance, N-n-propyl-substituted 3-(dimethylphenyl)piperidines demonstrate high affinity and selectivity for the D₄ dopamine receptor subtype, which is implicated in cognitive processes and psychosis.[7]

-

Dopamine Reuptake Inhibition: By modifying the scaffold to 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, the mechanism switches to potent dopamine reuptake inhibition.[8] This action increases synaptic dopamine levels and was investigated for treating cocaine addiction. The (3S,4S)-enantiomer is reported to be the most potent isomer.[8]

Activity at Sigma (σ) Receptors

Beyond dopamine receptors, 3-PPP exhibits stereoselective binding to sigma (σ) receptors. The (+)-isomer of 3-PPP binds to the σ receptor site, producing discriminative stimulus effects similar to the prototypic σ agonist SKF 10,047.[9] This activity is distinct from its dopaminergic effects, suggesting a polypharmacological profile that could be leveraged for novel therapeutic applications, as σ receptors are involved in neuro-modulation, memory, and mood.

Histamine H₃ Receptor Inverse Agonism

A different structural class, exemplified by 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) , highlights the versatility of the N-propylpiperidine moiety. This compound is a potent and selective non-imidazole inverse agonist at the human histamine H₃ receptor.[10] H₃ receptors are presynaptic autoreceptors that suppress histamine release. Inverse agonism at this target enhances histaminergic neuron activity, promoting wakefulness and cognitive function.[10]

Table 2: Receptor Binding Affinities (Kᵢ) of Representative 3-Propylpiperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Source |

| N-n-Propyl-3-(2,3-dimethylphenyl)piperidine | Dopamine D₄ | High Affinity | [7] |

| (+)-3-PPP | Sigma (σ) Site | Binds stereoselectively | [9] |

| 3-PPP | Dopamine D₂ Autoreceptor | High Affinity | [6] |

| BF2.649 | Histamine H₃ (human) | 0.16 nM | [10] |

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of piperidine-containing drugs are highly tunable. The piperidine ring itself is relatively metabolically stable and can improve transport across biological membranes.[2] However, the overall PK profile is dictated by the specific substituents.

-

Bioavailability: Data from derivatives suggests that good oral bioavailability can be achieved. For example, the H₃ inverse agonist BF2.649 showed an oral bioavailability of 84% in mice.[10]

-

Metabolism: Metabolism can be a significant factor. For m-chlorophenylpiperazine, another piperidine derivative, wide interindividual variability in its disposition was observed, partially attributed to genetic variations in the metabolizing enzyme CYP2D6.[11]

-

Elimination Half-Life: The elimination half-life can vary widely. For m-chlorophenylpiperazine, it ranged from 2.6 to 6.1 hours after oral administration.[11]

Table 3: Pharmacokinetic Parameters of Selected Piperidine Derivatives

| Compound | Species | T½ (oral) | Bioavailability (oral) | Source |

| BF2.649 | Mouse | Not Reported | 84% | [10] |

| m-CPP | Human | 2.6 - 6.1 h | 12% - 84% | [11] |

Safety and Toxicology

The toxicological profile of unsubstituted 3-propylpiperidine is not well-documented. However, data from the parent piperidine compound and its isomers provide a basis for expected safety considerations.

-

General Hazards: Piperidine itself is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[12][13] Adequate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling these compounds in a laboratory setting.[14]

-

Acute Toxicity: Piperidine has moderate acute oral toxicity in animal models, with LD₅₀ values in rats ranging from 133 to 740 mg/kg.[15]

-

Isomer-Specific Toxicity: It is critical to note that positional isomers can have dramatically different toxicological profiles. The related compound 2-propylpiperidine (coniine) is a well-known potent neurotoxin found in poison hemlock. It acts by first stimulating and then depressing autonomic ganglia, leading to respiratory paralysis and death.[16] This underscores the importance of regiochemical control during synthesis and thorough toxicological screening of any new 3-propylpiperidine derivative.

Key Experimental Protocols

To characterize the pharmacological profile of a novel 3-propylpiperidine derivative, two foundational assays are the radioligand binding assay (to determine affinity) and a functional assay (to determine efficacy).

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol describes a competitive binding experiment to determine the affinity of a test compound for a target receptor, for example, the dopamine D₂ receptor.

Causality: This assay quantifies the direct interaction between a compound and its receptor. By measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand, we can calculate its binding affinity (Kᵢ), a critical parameter for assessing potency.

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize a cell line (e.g., CHO or HEK293 cells) stably expressing the human dopamine D₂ receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., [³H]-Spiperone at its Kₑ concentration), and serially diluted concentrations of the 3-propylpiperidine test compound.

-

Controls: Prepare wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a known D₂ antagonist, like haloperidol, to saturate all specific binding sites).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Immediately wash each filter three times with ice-cold assay buffer to minimize non-specific adherence of the radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Functional Assay

This protocol determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR), such as the histamine H₃ receptor.

Causality: Agonist binding to a Gᵢ/ₒ-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of receptor activation (agonism). Inverse agonists will decrease the basal signal, while antagonists will block the effects of an agonist.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human H₃ receptor) as described in the binding assay protocol.

-

Assay Buffer: Use a buffer containing MgCl₂, EDTA, NaCl, and GDP (to ensure G-proteins are in their inactive state).

-

Assay Setup: In a 96-well plate, add the cell membranes, serially diluted concentrations of the test compound, and a fixed concentration of GDP.

-

Incubation (Pre-incubation): Incubate the plate for a short period (e.g., 15 minutes) at 30°C to allow the test compound to bind to the receptor.

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation (Reaction): Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a GF/B filter plate, as described previously.

-

Scintillation Counting: Quantify the radioactivity on the filters.

-

Data Analysis:

-

Plot the stimulated binding (CPM) against the logarithm of the test compound concentration.

-

For Agonists: Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

-

For Antagonists: Perform the assay in the presence of a known agonist and varying concentrations of the test compound to determine the degree of inhibition.

-

For Inverse Agonists: Measure the decrease in basal [³⁵S]GTPγS binding below the level of the buffer-only control.[10]

-

Conclusion and Future Directions

The 3-propylpiperidine scaffold is a versatile and pharmacologically significant moiety. While the parent compound remains uncharacterized, its derivatives have proven to be potent and selective modulators of key CNS targets, including dopamine, sigma, and histamine receptors. The structure-activity relationship is highly sensitive to substitutions on the piperidine nitrogen and other ring positions, allowing for the fine-tuning of activity from D₂ autoreceptor agonism to H₃ inverse agonism.

Future research should prioritize the full pharmacological characterization of the unsubstituted 3-propylpiperidine to establish a baseline profile. Furthermore, exploring novel substitutions on this scaffold, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114550, 3-Propylpiperidine. Available: [Link]

-

Ghelardini, C., et al. (1998). N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies. Journal of Medicinal Chemistry, 41(25), 5119-5129. Available: [Link]

- Google Patents (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

McClain, T. D., et al. (1986). (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but Not (-)-3-PPP Produces (+)-N-allylnormetazocine-like (SKF 10,047) Discriminative Stimuli. Life Sciences, 39(26), 2611-2615. Available: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (2016). Piperidine: Human health tier II assessment. Available: [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. Available: [Link]

-

Wikipedia (2023). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Available: [Link]

-

Scully, F. E., Jr. (1978). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available: [Link]

-

Wikipedia (2024). 3-Phenylpiperidine. Available: [Link]

-

Johnson, D. S., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. Available: [Link]

-

Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 58B(7), 835-840. Available: [Link]

-

Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1332-1341. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9985, 2-Propylpiperidine. Available: [Link]

-

Cheméo (2024). Chemical Properties of 3-Propyl-piperidine (CAS 13603-14-0). Available: [Link]

-

Ivanenkov, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8215. Available: [Link]

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available: [Link]

-

Chemos GmbH & Co.KG (2021). Safety Data Sheet: Piperidine. Available: [Link]

-

Kráľová, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116631. Available: [Link]

-

Roy, A., et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 11, 585843. Available: [Link]

-

G, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a133-a145. Available: [Link]

-

Zhang, A., et al. (2012). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. ACS Medicinal Chemistry Letters, 3(10), 843-847. Available: [Link]

-

Hancox, E., & Allen, C. (2019). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Molecular Pharmaceutics, 16(6), 2213-2220. Available: [Link]

-

Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-188. Available: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 3-Propyl-piperidine (CAS 13603-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]

- 9. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemos.de [chemos.de]

- 14. fishersci.com [fishersci.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Propylpiperidine Enantiomers

Foreword: The Imperative of Chirality in Piperidine-Based CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, particularly in the development of centrally active agents.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged scaffold for interacting with complex biological targets like G-protein coupled receptors (GPCRs). However, the introduction of a chiral center, as in 3-propylpiperidine, transforms a single chemical entity into two distinct molecules—enantiomers—with potentially divergent biological activities. Understanding and harnessing this stereochemical nuance is not merely an academic exercise; it is fundamental to the design of safer, more effective therapeutics.

This guide delves into the biological activity of the (R)- and (S)-enantiomers of 3-propylpiperidine. Due to the limited direct research on this specific molecule, we will build our foundational understanding by examining its closely-related and extensively studied analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). The well-documented pharmacology of the 3-PPP enantiomers provides a robust predictive framework for the likely activities of their non-phenolic counterparts, offering a clear roadmap for future research and development.

The Foundational Precedent: Stereospecific Dopaminergic Activity of 3-PPP Enantiomers

The pharmacological narrative of 3-propylpiperidine enantiomers is best initiated by a thorough analysis of 3-PPP. Extensive research has unequivocally demonstrated that the stereochemistry at the C3 position dictates the nature of the interaction with dopamine receptors.[4][5]

The two enantiomers possess remarkably distinct pharmacological profiles:

-

(+)-3-PPP (the (S)-enantiomer): This enantiomer acts as a dopamine D2 receptor agonist at both presynaptic autoreceptors and postsynaptic receptors.[5][6] Stimulation of inhibitory presynaptic autoreceptors leads to a decrease in dopamine synthesis and release, resulting in sedative effects at low doses. At higher doses, the stimulation of postsynaptic receptors leads to classic dopaminergic activation, such as increased locomotor activity.[7]

-

(-)-3-PPP (the (R)-enantiomer): In stark contrast, the (-)-enantiomer exhibits a more complex "agonist/antagonist" profile. It acts as an agonist at presynaptic dopamine autoreceptors, similar to its counterpart, thus reducing dopamine release.[5] However, it simultaneously functions as an antagonist at postsynaptic dopamine receptors.[4][6] This dual action results in a net effect of reduced dopaminergic transmission, a profile characteristic of some atypical antipsychotic agents.[5] This enantiomer has also been noted for a preferential action in the limbic system over the striatum, suggesting a potential for antipsychotic efficacy with a reduced risk of motor side effects.[4][5]

This stark divergence in function underscores a critical principle: the precise spatial arrangement of the propyl group and the piperidine nitrogen relative to the receptor's binding pocket is the primary determinant of agonism versus antagonism.

Quantitative Insights: Receptor Binding Affinities

The differential actions of the 3-PPP enantiomers are rooted in their binding affinities for various dopamine receptor subtypes. The following table summarizes representative data from the literature, illustrating these stereoselective interactions.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Biological Action | Reference |

| (+)-3-PPP | Dopamine Autoreceptors | High | Agonist | [6] |

| Postsynaptic D2 Receptors | Moderate | Agonist | [5] | |

| (-)-3-PPP | Dopamine Autoreceptors | High | Agonist | [5] |

| Postsynaptic D2 Receptors | Moderate | Antagonist | [4][6] | |

| DA-linked Adenylate Cyclase | - | Antagonist | [6] |

Note: Specific Ki values can vary between studies based on experimental conditions. This table represents the general trend of affinities and actions.

Synthesis and Chiral Resolution of (R)- and (S)-3-Propylpiperidine

The pharmacological investigation of 3-propylpiperidine enantiomers is predicated on their availability in high enantiomeric purity. This is typically achieved by synthesizing the racemic mixture followed by chiral resolution.

Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis and chiral resolution of 3-propylpiperidine enantiomers.

Step-by-Step Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a classical and robust method for resolving racemic amines. The choice of chiral acid and solvent is critical and often requires empirical optimization.[8]

-

Dissolution: Dissolve one molar equivalent of racemic 3-propylpiperidine in a suitable solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is paramount as it dictates the differential solubility of the resulting diastereomeric salts.

-

Addition of Resolving Agent: To the stirred solution, add 0.5 molar equivalents of a chiral resolving agent, such as (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid.[8] Using a sub-stoichiometric amount of the resolving agent ensures that the less soluble diastereomeric salt preferentially crystallizes in high purity.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 0-4°C. Slow cooling is crucial to prevent co-precipitation of the more soluble diastereomer.[8] The formation of crystals may be initiated by scratching the inside of the flask or by seeding with a previously formed crystal.

-

Isolation of the First Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This solid is the diastereomerically enriched salt of one enantiomer (e.g., (R)-3-propylpiperidine-(R)-mandelate).

-

Liberation of the Free Base: Suspend the isolated salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12. Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

-